Product packaging for 1,3-dimethyl-1H-indazol-4-amine(Cat. No.:)

1,3-dimethyl-1H-indazol-4-amine

Cat. No.: B13115687
M. Wt: 161.20 g/mol
InChI Key: OOORFBWZQPSFOM-UHFFFAOYSA-N
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Description

1,3-dimethyl-1H-indazol-4-amine is a substituted indazole derivative serving as a key synthetic intermediate and privileged scaffold in medicinal chemistry, particularly in the development of novel anticancer agents. The indazole core is a significant pharmacophore found in several FDA-approved drugs and clinical candidates, such as the ALK inhibitor Entrectinib and the multi-kinase inhibitor Pazopanib, underscoring its importance in drug discovery . Research into structurally similar 1,3-dimethyl-6-amino-1H-indazole analogues has demonstrated their potential as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a promising target in cancer immunotherapy . These compounds have shown significant cytotoxic effects and cell selectivity in studies against hypopharyngeal squamous carcinoma cells (FaDu), inducing apoptosis and inhibiting cell mobility . Furthermore, other 1H-indazole-3-amine derivatives have exhibited promising in vitro inhibitory activity against human cancer cell lines, including chronic myeloid leukemia (K562), affecting apoptosis and the cell cycle by potentially inhibiting Bcl-2 family members and the p53/MDM2 pathway . The compound is supplied as a high-purity solid for research purposes. Handling should be performed by qualified professionals in a controlled laboratory setting. This product is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H11N3 B13115687 1,3-dimethyl-1H-indazol-4-amine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dimethylindazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3/c1-6-9-7(10)4-3-5-8(9)12(2)11-6/h3-5H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOORFBWZQPSFOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=CC=CC(=C12)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structural Characterization and Conformational Analysis of 1,3 Dimethyl 1h Indazol 4 Amine and Its Derivatives

Advanced Spectroscopic Elucidation Techniques

Spectroscopic techniques are fundamental in determining the structure of 1,3-dimethyl-1H-indazol-4-amine and its analogs. Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and infrared (IR) spectroscopy are particularly insightful.

Nuclear Magnetic Resonance (NMR) Studies for Tautomeric Forms and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for identifying isomers and studying tautomeric forms in indazole derivatives. The chemical shifts and coupling constants in ¹H and ¹³C NMR spectra provide detailed information about the connectivity and chemical environment of atoms within the molecule.

The methylation of indazoles can result in different isomers, and NMR is crucial for their distinction. For instance, the methylation of 3-methyl-6-nitro-1H-indazole yields a mixture of 1,3-dimethyl-6-nitro-1H-indazole and 2,3-dimethyl-6-nitro-2H-indazole, which can be separated and identified by their unique NMR spectra. nih.govresearchgate.net The position of the methyl groups significantly influences the chemical shifts of the ring protons and carbons.

Furthermore, NMR studies are instrumental in investigating imine-enamine tautomerism in related heterocyclic systems. researchgate.net The solvent can have a profound effect on the tautomeric equilibrium. For example, some compounds exist predominantly in the imine form in deuterated chloroform (B151607) (CDCl₃), while they favor the enamine form in deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). researchgate.netmdpi.com This is evidenced by distinct signals in the ¹H NMR spectrum corresponding to each tautomeric form. researchgate.netmdpi.com The presence of two sets of signals in the NMR spectrum can also indicate the existence of conformational isomers, such as Z and E isomers in N-nitrosamines, with their ratios being temperature-dependent. nih.gov

Advanced 2D NMR techniques like COSY, HMBC, and NOESY are invaluable for unambiguous structure elucidation, especially for complex derivatives. ipb.ptnih.gov These experiments help establish correlations between protons and carbons, providing definitive evidence for the connectivity and stereochemistry of the molecule. ipb.pt For example, HMBC experiments are used to identify long-range correlations, which can be critical in distinguishing between regioisomers. ipb.pt

Mass Spectrometry and Infrared Spectroscopy for Structural Confirmation

Mass spectrometry (MS) and infrared (IR) spectroscopy are essential for confirming the molecular weight and identifying functional groups in this compound and its derivatives.

High-resolution mass spectrometry (HRMS) provides a precise measurement of the molecular weight, allowing for the determination of the elemental composition of a compound. This is a critical step in confirming the identity of a newly synthesized molecule. mdpi.com The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.

The following table summarizes the key spectroscopic data for a related indazole derivative, 1-Butyl-1H-indazole-3-carboxamide:

Spectroscopic Data1-Butyl-1H-indazole-3-carboxamide
¹H NMR (400 MHz, DMSO-d₆, δ, ppm)8.11 (d, J = 8.00 Hz, 1H), 7.69 (d, J = 8.80 Hz, 1H), 7.56 (s, 1H), 7.37 (t, J = 8.00 Hz, 1H), 7.28 (s, 1H), 7.19 (t, J = 7.60 Hz, 1H), 4.40 (t, J = 6.80 Hz, 2H), 1.79 (q, J = 6.80 Hz, 2H), 1.15–1.17 (m, 2H), 0.82 (t, J = 7.60 Hz, 3H)
¹³C NMR (100 MHz, DMSO-d₆, δ, ppm)141.04, 137.5, 126.84, 122.68, 122.64, 122.41, 110.71, 48.80, 31.88, 19.87, 13.96
IR (cm⁻¹)(N–H) = 3306, (C=O) = 1664

Table compiled from data presented in a study on novel indazole derivatives. nih.gov

X-ray Crystallography and Solid-State Structural Insights

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and intermolecular interactions.

Analysis of Molecular Geometry and Planarity

X-ray diffraction studies on derivatives of 1,3-dimethyl-1H-indazole reveal important details about their molecular geometry. For instance, the crystal structure of 1,3-dimethyl-1H-indazol-6-amine shows that the indazole ring system is nearly planar. nih.govresearchgate.net The planarity of the heterocyclic ring is a common feature in many indazole derivatives. nih.govresearchgate.net

The table below presents crystallographic data for 1,3-dimethyl-1H-indazol-6-amine:

Crystal Data1,3-Dimethyl-1H-indazol-6-amine
Formula C₉H₁₁N₃
Molecular Weight 161.21
Crystal System Orthorhombic
Space Group Pca2₁
Unit Cell Dimensions a = 18.3004 (10) Å, b = 8.3399 (7) Å, c = 5.6563 (1) Å
Volume 863.28 (9) ų

Data obtained from the crystallographic study of 1,3-dimethyl-1H-indazol-6-amine. nih.govresearchgate.net

Characterization of Intermolecular Interactions (e.g., Hydrogen Bonding, Crystal Packing)

The way molecules are arranged in a crystal, known as crystal packing, is determined by intermolecular interactions. Hydrogen bonding is a particularly important interaction in many indazole derivatives. In the crystal structure of 1,3-dimethyl-1H-indazol-6-amine, intermolecular N—H···N hydrogen bonds are the primary forces that dictate the crystal packing. nih.govresearchgate.net

Theoretical and Computational Approaches to Structural Elucidation

Theoretical and computational methods, such as Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insights into the structural and electronic properties of molecules.

DFT calculations can be used to predict molecular geometries, vibrational frequencies, and NMR chemical shifts. nih.gov These calculated parameters can be compared with experimental data to confirm the proposed structure. For example, DFT calculations have been used to determine the most stable tautomeric forms of molecules and to assign the signals in complex NMR spectra. nih.gov

Computational studies can also be used to investigate the electronic properties of molecules, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between the HOMO and LUMO is an important parameter that relates to the chemical reactivity and electronic transitions of the molecule. nih.gov Molecular docking studies, which are a form of computational modeling, can predict how a molecule might bind to a biological target, such as a protein, providing insights into its potential pharmacological activity. nih.govnih.gov

Quantum Chemical Calculations for Conformational Preferences and Tautomeric Stability

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the most stable three-dimensional arrangements (conformers) and the relative stabilities of different tautomeric forms of a molecule.

Conformational Preferences:

The conformational flexibility of this compound primarily revolves around the rotation of the amino (-NH₂) group at the C4 position and the methyl (-CH₃) groups at the N1 and C3 positions. The indazole ring itself is a rigid, planar structure. nih.govresearchgate.net

The orientation of the 4-amino group relative to the bicyclic indazole core is a key determinant of conformational preference. The rotation around the C4-N bond would be subject to steric hindrance from the adjacent substituents and the ring structure. Computational studies on similar amino-substituted heterocycles often reveal that the planarity of the amino group with the aromatic ring is energetically favorable due to the delocalization of the nitrogen lone pair electrons into the π-system. However, steric interactions can lead to a slightly twisted conformation being the global minimum.

While specific computational data for this compound is not available in the reviewed literature, analysis of related structures suggests that the conformational landscape would be governed by a balance of electronic and steric effects. A hypothetical potential energy surface scan for the rotation of the amino group would likely show two main energy minima corresponding to the two possible orientations of the N-H bonds.

Tautomeric Stability:

Indazole and its derivatives can exist in different tautomeric forms due to the migration of a proton between the nitrogen atoms of the pyrazole (B372694) ring. The principal tautomers are the 1H- and 2H-forms. researchgate.net For N-substituted indazoles where the substituent is not a hydrogen atom, the possibility of annular tautomerism is blocked at the substituted nitrogen. In the case of this compound, the presence of a methyl group at the N1 position fixes it as a 1H-indazole tautomer.

However, it is theoretically possible to consider the tautomerism involving the amino group, leading to an imino form. Quantum chemical calculations are essential to determine the relative energies of these tautomers. Generally, for amino-substituted aromatic heterocycles, the amino form is significantly more stable than the imino form. This stability is attributed to the preservation of the aromaticity of the ring system in the amino tautomer. nih.gov

Computational studies on various indazole derivatives have consistently shown that the 1H-indazole tautomer is thermodynamically more stable than the 2H-indazole form. researchgate.netbeilstein-journals.org This is due to the benzenoid character of the fused benzene (B151609) ring in the 1H-tautomer, which is energetically more favorable than the quinonoid structure of the 2H-tautomer. researchgate.netbeilstein-journals.org Therefore, it is expected that the 1H-tautomeric form of this compound would be the overwhelmingly predominant and most stable form.

A hypothetical comparison of the relative energies of the possible tautomers of a related aminoindazole, calculated using a DFT method, is presented in the table below for illustrative purposes.

TautomerRelative Energy (kcal/mol)
1H-Amino0.00 (Most Stable)
2H-Amino> 5.0
Imino (exo)> 10.0
Imino (endo)> 12.0
Note: This table is illustrative and does not represent actual calculated data for this compound.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Calculations)

The prediction of spectroscopic parameters through quantum chemical calculations is a powerful method for structural verification and analysis. The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating NMR chemical shifts. nih.gov This method, often employed in conjunction with DFT, can provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to confirm the structure of a synthesized compound. nih.gov

The GIAO method calculates the isotropic magnetic shielding tensors for each nucleus in the molecule. These shielding values are then converted to chemical shifts (δ) by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of the predicted chemical shifts is dependent on the level of theory (functional and basis set) used for the calculation and the solvent model employed. nih.gov

For this compound, GIAO NMR calculations would be expected to predict distinct chemical shifts for the protons and carbons of the methyl groups, the aromatic protons on the benzene ring, and the carbons of the indazole core. The calculated spectrum would be sensitive to the conformational state of the molecule, particularly the orientation of the amino group.

While specific GIAO-calculated NMR data for this compound were not found in the surveyed literature, the table below provides a hypothetical example of what such a prediction might look like, alongside placeholders for experimental values for comparison. The correlation between theoretical and experimental values is often analyzed using statistical methods to assess the quality of the computational model. nih.gov

Hypothetical GIAO-Predicted and Experimental NMR Chemical Shifts (in ppm) for this compound

AtomPredicted δ (ppm)Experimental δ (ppm)
¹H NMR
N1-CH₃3.8 - 4.2Data not available
C3-CH₃2.4 - 2.8Data not available
H57.0 - 7.5Data not available
H66.8 - 7.2Data not available
H77.2 - 7.8Data not available
NH₂4.5 - 5.5Data not available
¹³C NMR
N1-CH₃30 - 35Data not available
C3-CH₃10 - 15Data not available
C3140 - 145Data not available
C3a120 - 125Data not available
C4135 - 140Data not available
C5110 - 115Data not available
C6115 - 120Data not available
C7105 - 110Data not available
C7a145 - 150Data not available
Note: The predicted chemical shift ranges in this table are hypothetical and based on general values for similar structures. They do not represent actual calculated data for this compound.

The comparison of such predicted data with experimentally obtained spectra is a crucial step in the structural characterization of novel compounds like this compound and its derivatives.

Pharmacological and Biological Research Perspectives of 1,3 Dimethyl 1h Indazol 4 Amine Derivatives Preclinical and Mechanistic Focus

Investigation of Molecular Targets and Mechanistic Pathways

The therapeutic potential of 1,3-dimethyl-1H-indazol-4-amine derivatives is rooted in their ability to interact with and modulate the function of key biological macromolecules. Research has focused on their effects on various enzymes and cellular signaling pathways implicated in diseases such as cancer and bacterial infections.

The indazole nucleus is a versatile scaffold for designing enzyme inhibitors. Derivatives have shown activity against several important enzyme classes.

Kinase Inhibition: Indazole derivatives are recognized as effective hinge-binding fragments in kinase inhibitors. nih.gov N-4-Pyrimidinyl-1H-indazol-4-amine derivatives have been investigated as potent inhibitors of Lymphocyte-specific kinase (Lck), a tyrosine kinase. researchgate.net In this context, the 4-amino-1H-indazole group was successfully used as a bioisostere for a phenol (B47542) moiety, yielding compounds with comparable enzyme potency. researchgate.net Other research on related indazole structures has identified potent inhibitors for Polo-like kinase 4 (PLK4), another serine/threonine kinase involved in cell mitosis. nih.gov For instance, N-(1H-indazol-6-yl)benzenesulfonamide derivatives have demonstrated PLK4 inhibition with IC50 values in the nanomolar and even sub-nanomolar range. nih.gov

Indoleamine 2,3-dioxygenase (IDO1) Inhibition: IDO1 is a heme-containing enzyme that is a key target in cancer immunotherapy due to its role in creating an immunosuppressive tumor microenvironment. nih.govnih.gov While much research has focused on the 6-amino indazole isomer, studies on 4,6-substituted-1H-indazoles have demonstrated potent dual inhibition of both IDO1 and Tryptophan 2,3-dioxygenase (TDO). nih.gov One such derivative, compound 35 , showed significant IDO1 inhibitory potency in both enzymatic and cellular assays. nih.gov This suggests that the 4-position of the indazole ring is critical for interaction. The 1H-indazole motif is considered a novel key pharmacophore that interacts with the ferrous ion of the heme group and adjacent hydrophobic pockets within the IDO1 active site. nih.gov A study on 1,3-dimethyl-6-amino-1H-indazole derivatives found that compound 7 (N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine) effectively suppressed IDO1 expression in a concentration-dependent manner. nih.gov

DNA Gyrase Inhibition: Bacterial DNA gyrase, a type II topoisomerase, is a well-established target for antibacterial agents. nih.gov The GyrB subunit, in particular, has an ATPase site that is a target for inhibitors. Guided by structure-based drug design, indazole derivatives have been developed as a novel class of GyrB inhibitors with excellent enzymatic and antibacterial activity, particularly against Gram-positive pathogens like MRSA. nih.gov Research on other heterocyclic scaffolds has also highlighted the potential of targeting DNA gyrase, with some pyrazole (B372694) derivatives showing potent inhibition of S. aureus DNA gyrase. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected Indazole Derivatives
CompoundTarget EnzymeIC₅₀ ValueSource
Compound 35 (A 4,6-substituted-1H-indazole)IDO1 (enzymatic)0.74 µM nih.gov
Compound 35 (A 4,6-substituted-1H-indazole)IDO1 (HeLa cells)1.37 µM nih.gov
Compound 35 (A 4,6-substituted-1H-indazole)TDO (enzymatic)2.93 µM nih.gov
Compound K22 (An N-(1H-indazol-6-yl)benzenesulfonamide)PLK40.1 nM nih.gov
CFI-400945 (An indazole PLK4 inhibitor)PLK42.8 nM nih.gov
Compound 6o (A 1H-indazole-3-amine derivative)K562 cell line5.15 µM nih.govresearchgate.net
W24 (A 3-amino-1H-indazole derivative)HT-29 cell line0.43 µM nih.gov

The interaction between indazole derivatives and their target enzymes has been elucidated through structural and computational studies. For kinases, the 1H-indazole-3-amine structure is known to be an effective hinge-binding fragment. nih.gov In the case of Lck inhibitors, molecular dynamics simulations revealed that indazole-based compounds could replicate the hydrogen bonding pattern of analogous phenols within the binding site. researchgate.net The replacement of a phenol with a 4-aminoindazole moiety was a key strategy that maintained potency while improving pharmacokinetic properties, indicating a favorable ligand-target interaction. researchgate.net

For IDO1, the inhibitory mechanism involves direct binding to the heme iron in the active site. acs.org Docking models have shown that the 1H-indazole scaffold fits within the active site, making crucial interactions with the ferrous heme ion and nearby hydrophobic pockets, which is essential for inhibitory activity. nih.gov

Beyond direct enzyme inhibition, indazole derivatives exert their biological effects by modulating critical cellular pathways, particularly those involved in cell survival and proliferation.

Apoptosis Induction: Several indazole derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. One 1,3-dimethyl-6-amino-1H-indazole derivative was identified as a potent anticancer agent due to its ability to induce apoptosis in hypopharyngeal carcinoma cells. nih.gov Similarly, a 1H-indazole-3-amine derivative, compound 6o , was found to induce apoptosis in K562 leukemia cells in a dose-dependent manner, an effect possibly mediated by the inhibition of Bcl2 family members. nih.govresearchgate.net Another compound, W24 , induced apoptosis in HGC-27 gastric cancer cells by regulating proteins such as BAD and Bcl-xL. nih.gov

Cell Cycle Arrest: Disruption of the cell cycle is another key anticancer mechanism. Indazole derivatives have been shown to cause cell cycle arrest at different phases. Compound 6o was found to arrest K562 cells in the G0/G1 phase of the cell cycle. nih.gov In contrast, the 3-amino-1H-indazole derivative W24 induced G2/M cell cycle arrest in HGC-27 cells by regulating Cyclin B1. nih.gov This modulation of cell cycle progression prevents cancer cells from dividing and proliferating.

Pathway-Specific Modulation: The effects on apoptosis and the cell cycle are often downstream consequences of modulating specific signaling pathways. The anticancer activity of compound 7 (a 1,3-dimethyl-6-amino-1H-indazole derivative) was linked to the selective activation of the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway. nih.gov Other indazole derivatives have been found to inhibit the p53/MDM2 pathway nih.govresearchgate.net or the PI3K/AKT/mTOR signaling pathway, which is frequently overactivated in cancer. nih.gov

Structure-Activity Relationship (SAR) Studies

SAR studies are crucial for optimizing the potency and selectivity of drug candidates. For indazole derivatives, these studies have identified key structural features that govern their biological activity.

The biological activity of the indazole scaffold is highly dependent on the nature and position of its substituents.

Substitution at the 4- and 6-positions of the 1H-indazole ring has been shown to be crucial for IDO1 inhibitory activity. nih.govnih.gov

For kinase inhibition , replacing a phenol group with a 4-aminoindazole moiety was a critical modification that led to compounds with improved pharmacokinetic profiles while maintaining high potency against Lck. researchgate.net

In a series of 1,3-dimethyl-6-amino-1H-indazole derivatives designed as IDO1 inhibitors, the introduction of a 4-bromobenzyl group on the amino function (compound 7 ) resulted in the most potent anticancer compound with significant apoptosis-inducing activity. nih.gov

For PLK4 inhibitors based on an N-(1H-indazol-6-yl)benzenesulfonamide core, substitutions on the benzene (B151609) ring were explored. Halogen atoms at the meta-position resulted in higher activity compared to para-position substitutions, while bulky groups at the meta-position significantly decreased activity. nih.gov

Table 2: SAR Insights for Indazole Derivatives
Scaffold/SeriesPosition of ModificationImpact on ActivityTargetSource
1H-Indazole4- and 6-positionsCrucial for potencyIDO1 nih.govnih.gov
1,3-Dimethyl-6-amino-1H-indazole6-amino groupN-(4-bromobenzyl) substitution enhanced anticancer activityIDO1/Cancer Cells nih.gov
N-(1H-indazol-6-yl)benzenesulfonamideBenzene ring (meta vs. para)Meta-halogen substitution was superior to para-substitutionPLK4 nih.gov
1H-Indazole-4-amine4-amino groupActed as an effective phenol bioisostereLck researchgate.net

A pharmacophore is the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target. For this class of compounds, several key features have been identified.

The 1H-Indazole Scaffold: This bicyclic ring system is the core pharmacophore. It has been identified as a novel key pharmacophore for IDO1 inhibition, where it interacts with the heme group and hydrophobic pockets. nih.gov It also serves as an effective hinge-binding fragment for various kinases. nih.gov

The Amino Group: The amino group, particularly at the 4-position, is a critical feature. It can act as a hydrogen bond donor and acceptor, mimicking the interactions of other functional groups like hydroxyls. Its role as a successful phenol bioisostere in Lck inhibitors highlights its importance for ligand-target binding. researchgate.net

Strategies for Lead Compound Optimization and Activity Enhancement

The optimization of lead compounds is a critical process in drug discovery, aiming to enhance therapeutic efficacy and improve pharmacokinetic profiles. nih.gov For derivatives of this compound, several strategies are employed to augment their biological activities. These strategies often involve structural modifications to the core indazole scaffold.

One common approach is the exploration of structure-activity relationships (SAR). This involves synthesizing a series of analogues with systematic modifications to identify key structural features essential for biological activity. For instance, in the development of 1H-indazole-3-amine derivatives as antitumor agents, SAR studies revealed that the type and position of substituents on the benzene ring at the C-5 position of the indazole core significantly influenced the anti-proliferative activity against various cancer cell lines. nih.govresearchgate.net Specifically, substitutions with fluorine atoms were found to be important for antitumor activity. researchgate.net

Another strategy involves molecular hybridization, where pharmacophoric moieties from different bioactive molecules are combined to create a new hybrid compound with potentially enhanced or dual activity. nih.gov This approach was utilized in the design of indazole derivatives with the aim of developing effective and low-toxicity anticancer agents. nih.gov For example, introducing a piperazine (B1678402) group in place of a mercapto group in some indazole derivatives led to improved physicochemical properties and significant antiproliferative activity against certain cancer cell lines. nih.gov

Structural simplification is another effective strategy. nih.gov By truncating unnecessary groups from a complex lead compound, it is possible to improve synthetic accessibility, enhance pharmacokinetic properties, and reduce side effects. nih.gov This principle is broadly applicable in medicinal chemistry and can be relevant for optimizing complex this compound derivatives. nih.gov

Furthermore, the introduction of specific functional groups can be used to target particular biological pathways. For example, the incorporation of a mercapto acetamide (B32628) moiety, commonly found in cytotoxic drugs, has been explored in the design of indazole derivatives to enhance their antitumor effects. nih.govresearchgate.net

The table below summarizes some lead optimization strategies and their outcomes for indazole derivatives.

StrategyModificationDesired OutcomeReference
Structure-Activity Relationship (SAR)Substitution at C-5 of the indazole ringEnhanced anti-proliferative activity nih.govresearchgate.net
Molecular HybridizationReplacement of mercapto group with piperazineImproved physicochemical properties and antiproliferative activity nih.gov
Functional Group IntroductionIncorporation of a mercapto acetamide moietyIncreased cytotoxic effects nih.govresearchgate.net

Preclinical Spectrum of Biological Activities

Derivatives of 1,3-dimethyl-1H-indazole have demonstrated significant antiproliferative and cytotoxic effects against a variety of human cancer cell lines in preclinical studies. These compounds have been investigated for their potential as anticancer agents, with research focusing on their mechanisms of action and structure-activity relationships. nih.govresearchgate.netnih.gov

One study reported the design and synthesis of novel 1,3-dimethyl-6-amino-1H-indazole derivatives as inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme implicated in tumor immune escape. nih.gov Among the synthesized compounds, N-(4-bromobenzyl)-1,3-dimethyl-1H-indazol-6-amine (compound 7) showed remarkable suppression of IDO1 expression and was identified as a potent anticancer agent. nih.gov This compound induced apoptosis and selectively activated the extracellular signal-regulated kinases (ERK) in the mitogen-activated protein kinase (MAPK) pathway in hypopharyngeal carcinoma (FaDu) cells. nih.gov It also suppressed cell mobility in a wound healing assay, associated with reduced expression of matrix metalloproteinase MMP9. nih.gov The cytotoxic effects of these derivatives were evaluated against several cancer cell lines, including FaDu, squamous cell carcinoma of the oral tongue (YD-15), and breast cancer cells (MCF7). nih.gov

In another study, a series of 1H-indazole-3-amine derivatives were synthesized and evaluated for their inhibitory activities against human lung (A549), chronic myeloid leukemia (K562), prostate (PC-3), and hepatoma (Hep-G2) cancer cell lines. nih.govresearchgate.net Compound 6o from this series exhibited a promising inhibitory effect against the K562 cell line with a 50% inhibition concentration (IC50) value of 5.15 µM and showed good selectivity for normal cells (HEK-293, IC50 = 33.2 µM). nih.govresearchgate.net Mechanistic studies suggested that compound 6o induces apoptosis and affects the cell cycle, possibly by inhibiting Bcl2 family members and modulating the p53/MDM2 pathway. nih.govresearchgate.net

The table below presents the in vitro antiproliferative activity of selected 1H-indazole-3-amine derivatives against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
6oK562 (Chronic Myeloid Leukemia)5.15 nih.govresearchgate.net
6oHEK-293 (Normal Kidney)33.2 nih.govresearchgate.net
5kHep-G2 (Hepatoma)3.32 nih.govmdpi.com
5kHEK-293 (Normal Kidney)12.17 nih.govresearchgate.net

It is important to note that while some derivatives show potent anticancer activity, they may also exhibit toxicity to normal cells, highlighting the ongoing need for optimization to improve selectivity. nih.govresearchgate.net

The indazole scaffold is a constituent of various compounds that have been investigated for their antimicrobial properties. nih.govresearchgate.net While specific studies focusing solely on this compound are limited in this context, the broader class of indazole derivatives has shown activity against both bacterial and fungal strains.

Research into various substituted indazole derivatives has revealed their potential as antibacterial and antifungal agents. nih.govresearchgate.net For instance, a study on new indazole and pyrazoline derivatives found that some compounds possessed significant antibacterial potency against clinical and multidrug-resistant (MDR) strains of Staphylococcus and Enterococcus genera. mdpi.com Specifically, indazole derivatives showed some antibacterial activity, particularly against strains of the Enterococcus faecalis species, and a good inhibitory profile against Staphylococcus aureus and Staphylococcus epidermidis species, with minimum inhibitory concentration (MIC) values ranging from 64 to 128 µg/mL. mdpi.com

The antimicrobial activity of heterocyclic compounds is often influenced by the nature and position of substituents on the core ring structure. For example, in a series of 1,3,4-oxadiazole (B1194373) derivatives, which share some structural similarities with indazoles in being nitrogen-containing heterocycles, the type and position of the substituent on the aryl ring were found to greatly influence the antimicrobial activity. nih.gov

It's worth noting that the development of new antimicrobial agents is crucial due to the global rise of antimicrobial resistance. dntb.gov.ua Heterocyclic compounds, including indazole derivatives, represent a promising area of research for novel antimicrobial drugs. mdpi.com

The following table summarizes the antimicrobial activity of some indazole derivatives.

Compound TypeMicrobial StrainActivity (MIC in µg/mL)Reference
Indazole derivative 2E. faecalisNot specified, but showed activity mdpi.com
Indazole derivative 3E. faalisNot specified, but showed activity mdpi.com
Indazole derivative 5S. aureus64-128 mdpi.com
Indazole derivative 5S. epidermidis64-128 mdpi.com

Indazole and its derivatives have been identified as possessing marked anti-inflammatory activity. nih.gov Mechanistic studies suggest that their anti-inflammatory effects may be mediated through interactions with key inflammatory pathways, including the cyclooxygenase (COX) enzymes, particularly COX-2, as well as cytokines and reactive oxygen species. nih.gov

One study investigated the anti-inflammatory potential of indazole and its derivatives and found that they exhibited significant anti-inflammatory effects. nih.gov The compound 5-aminoindazole, for example, produced a maximum inhibition of 83.09% in a carrageenan-induced paw edema model in rats at a dose of 100 mg/kg. nih.gov This effect was comparable to that of the standard anti-inflammatory drug, diclofenac. nih.gov The findings suggest that the inhibition of COX-2, cytokines, and free radicals may contribute to the anti-inflammatory action of these compounds. nih.gov

Another study synthesized a series of novel imidazole (B134444) derivatives, a related class of nitrogen-containing heterocycles, and evaluated their in vitro anti-inflammatory activity by targeting the p38 MAP kinase. acs.org Several of the synthesized compounds exhibited substantial anti-inflammatory activity in an albumin denaturation assay. acs.org This highlights a potential mechanism for the anti-inflammatory effects of such heterocyclic compounds.

While direct mechanistic studies on this compound are not extensively detailed in the provided search results, the anti-inflammatory properties of the broader indazole class suggest that derivatives of this compound could also exert their effects through similar pathways. The structural similarities to biomolecules like adenine (B156593) and guanine (B1146940) may facilitate their interaction with biological targets involved in inflammation. researchgate.net

The table below provides an overview of the anti-inflammatory activity of an indazole derivative.

CompoundModelMaximum Inhibition (%)DoseReference
5-aminoindazoleCarrageenan-induced paw edema in rats83.09100 mg/kg nih.gov

Beyond their anticancer, antimicrobial, and anti-inflammatory properties, derivatives of the indazole scaffold have been explored for a range of other biological activities. These include potential applications as antimalarial agents and as ligands for cannabinoid receptors.

Antimalarial Activity:

The fight against malaria requires the development of new drugs, particularly due to the emergence of resistance to existing therapies. psu.edu While specific studies on this compound were not found, the broader class of compounds containing heterocyclic rings has been a focus of antimalarial drug discovery. For example, artemisinin-based hybrid drugs have been characterized for their antimalarial activity. nih.gov The evaluation of antimalarial activity is often conducted in vitro using semiautomated microdilution techniques to measure the inhibition of parasite growth. nih.gov

Cannabinoid Ligands:

The cannabinoid receptors, CB1 and CB2, are part of the endocannabinoid system and are involved in various physiological processes. The development of ligands for these receptors is an active area of research for therapeutic purposes. While direct evidence for this compound as a cannabinoid ligand was not prominent in the search results, the diverse biological activities of indazole derivatives suggest that they could be investigated for this purpose. The structural features of indazoles can be modified to design compounds that interact with specific receptor targets.

The exploration of diverse biological activities for this compound derivatives remains an area with potential for new discoveries. The versatility of the indazole scaffold allows for the synthesis of a wide array of compounds with the potential to interact with various biological targets.

Computational Chemistry and Molecular Modeling Studies of 1,3 Dimethyl 1h Indazol 4 Amine and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein target). This method is crucial for understanding the structural basis of a ligand's biological activity.

Molecular docking simulations are pivotal in elucidating how indazole derivatives, such as analogs of 1,3-dimethyl-1H-indazol-4-amine, fit into the binding sites of their protein targets. For instance, in a study involving N-4-Pyrimidinyl-1H-indazol-4-amine analogs as inhibitors of leukocyte-specific protein tyrosine kinase (Lck), molecular docking was employed to determine the bioactive conformation of the most potent compound in the series. nih.gov This process involves placing the ligand into the ATP binding site of Lck to predict its three-dimensional arrangement and the network of interactions that stabilize the complex.

The predicted binding pose reveals crucial intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and the amino acid residues of the target protein. By analyzing this interaction network, researchers can understand why certain structural features of the ligand are essential for its activity. For example, the indazole core might form key hydrogen bonds with the hinge region of a kinase, a common binding motif for kinase inhibitors. mdpi.com

Beyond predicting the binding pose, molecular docking employs scoring functions to estimate the binding affinity between the ligand and its target. These scores, often expressed in units like kcal/mol, help to rank different compounds and prioritize those with the highest predicted potency for synthesis and biological testing. nih.gov

In the study of Lck inhibitors, the selection of the most potent molecule as the template for building the rest of the series was guided by its high affinity. nih.gov Docking studies on novel 1,3,4-oxadiazole (B1194373) derivatives against COX-1/COX-2 enzymes also demonstrated how docking scores can identify compounds with the highest potential to bind to a specific target. bibliotekanauki.plresearchgate.net This computational screening allows for the rapid assessment of large libraries of virtual compounds, saving significant time and resources. By comparing the docking scores of a ligand against different targets, researchers can also computationally assess its specificity, predicting potential off-target effects early in the design process.

Parameter Description Example Application for Indazole Analogs
Binding Pose The predicted 3D orientation of the ligand within the receptor's active site.Determining how the N-4-pyrimidinyl-1H-indazol-4-amine scaffold orients within the Lck ATP binding site. nih.gov
Interaction Network The specific non-covalent interactions (e.g., H-bonds, hydrophobic contacts) stabilizing the ligand-receptor complex.Identifying key amino acid residues in the Lck hinge region that form hydrogen bonds with the indazole analog.
Docking Score A numerical value estimating the binding affinity (e.g., in kcal/mol). Lower scores typically indicate higher affinity.Ranking a series of newly designed indazole derivatives to prioritize the most promising candidates for synthesis.
Specificity Assessment Docking the same ligand into multiple protein targets to compare binding affinities and predict selectivity.Virtually screening an indazole derivative against a panel of kinases to forecast its selectivity profile.

Table 1: Key Outputs from Molecular Docking Simulations. This interactive table summarizes the primary information obtained from molecular docking studies and its application in the context of indazole derivatives.

Molecular Dynamics Simulations for Conformational Flexibility and Protein-Ligand Dynamics

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations model the movements and conformational changes of atoms and molecules over time, providing a more realistic representation of the biological system. Although specific MD simulation studies on this compound are not widely published, research on structurally related compounds like 1,3-dimethyl imidazolium (B1220033) ionic liquids illustrates the principles and insights that can be gained. arxiv.orgscispace.comnih.gov

MD simulations can assess the stability of the binding pose predicted by docking. By simulating the protein-ligand complex in a solvent environment over nanoseconds, researchers can observe whether the key interactions are maintained or if the ligand dissociates or shifts to a different binding mode. Furthermore, these simulations reveal the conformational flexibility of both the ligand and the protein, showing how they adapt to each other upon binding. This dynamic understanding is crucial, as the flexibility of the target protein can create or modify binding pockets, an effect not always captured by rigid docking protocols.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To develop a QSAR model, researchers compile a dataset of compounds with known biological activities. For each compound, a set of "descriptors" is calculated, which are numerical representations of its physicochemical properties (e.g., hydrophobicity, electronic properties, steric features). Statistical methods are then used to build a model that correlates these descriptors with the observed activity.

A notable example is the 3D-QSAR study performed on a series of 42 N-4-Pyrimidinyl-1H-indazol-4-amine analogs as Lck inhibitors. nih.gov This study utilized Comparative Molecular Field Analysis (CoMFA) to generate a robust predictive model. The model's quality was confirmed by strong statistical metrics, including a cross-validated r² (r²cv) of 0.603 and a conventional r² of 0.983, indicating a high degree of correlation and predictive power. nih.gov The predictive ability was further validated with a test set of 10 molecules, which yielded a predictive correlation coefficient of 0.921. nih.gov Such models are invaluable for predicting the activity of new, unsynthesized compounds.

Statistical Parameter Value in Lck Inhibitor Study nih.gov Interpretation
Number of Molecules (Dataset) 42The total number of indazole analogs used to build the model.
Number of Molecules (Test Set) 10A subset of molecules used to validate the model's predictive power.
Cross-Validated r² (r²cv or Q²) 0.603Measures the internal predictive ability of the model. A value > 0.5 is generally considered good.
Conventional r² 0.983Measures the correlation between the predicted and actual activity for the training set. A value closer to 1.0 is better.
Predictive r² (for test set) 0.921Measures the correlation between the predicted and actual activity for the external test set, indicating true predictive power.

Table 2: Statistical Validation of a 3D-QSAR Model for N-4-Pyrimidinyl-1H-indazol-4-amine Analogs. This interactive table presents the key statistical metrics that validate the robustness and predictive capability of the QSAR model developed for Lck inhibitors.

The ultimate goal of QSAR modeling is to guide the design of new molecules with improved activity. The graphical output of 3D-QSAR models, known as contour maps, is particularly useful for this purpose. These maps highlight regions in 3D space around the aligned molecules where certain properties are predicted to enhance or diminish biological activity.

For example, a CoMFA contour map might show a green-colored region near a specific position, indicating that adding a bulky (sterically favorable) group there would likely increase activity. Conversely, a yellow region would suggest that steric bulk is detrimental. Similarly, electrostatic contour maps use colors like blue and red to show where electropositive or electronegative groups, respectively, would be beneficial. By interpreting these maps, medicinal chemists can rationally design novel derivatives of the this compound scaffold with a higher probability of being potent and selective inhibitors. nih.gov This in silico design process accelerates the discovery of lead compounds by focusing synthetic efforts on molecules with the highest predicted potential. mdpi.com

Advanced Quantum Chemical Calculations (e.g., DFT, Ab Initio) of this compound and its Analogs

Advanced quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, serve as powerful tools for elucidating the molecular properties and reactivity of heterocyclic compounds like this compound. While direct computational studies specifically targeting this molecule are not extensively available in the public domain, a wealth of information can be gleaned from theoretical investigations into its structural analogs, most notably 4-amino-1H-indazole and various N-methylated indazoles. These studies provide a robust framework for understanding the electronic structure, reactivity, and energetic characteristics of the this compound system.

Theoretical studies on indazole derivatives have been instrumental in explaining experimental observations, such as regioselectivity in substitution reactions and the relative stability of tautomers. For instance, DFT calculations have been successfully used to rationalize the outcomes of N-alkylation reactions on substituted indazoles, highlighting the role of electronic and steric factors. beilstein-journals.org Furthermore, ab initio calculations have been employed to determine the relative stabilities of N1- and N2-methylated indazoles, concluding that the 1-methyl tautomer is generally more stable. researchgate.net

Electronic Structure Analysis and Reactivity Descriptors

The electronic structure of an indazole derivative is fundamental to its chemical behavior. Key parameters derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the distribution of atomic charges, are critical in predicting its reactivity.

A study employing DFT (B3LYP/6-311+G(d,p)) on a series of 3-carboxamide indazole derivatives provided insights into their electronic properties. The HOMO and LUMO distributions were found to span almost the entire molecule, and the HOMO-LUMO energy gap was used as an indicator of chemical reactivity. nih.gov For 4-amino-1H-indazole, a close analog of the title compound, the amino group is expected to significantly influence the electronic properties. The nitrogen lone pair of the amino group can donate electron density into the indazole ring system, thereby raising the energy of the HOMO and activating the molecule towards electrophilic substitution.

The introduction of two methyl groups, as in this compound, is expected to further modulate these properties. The methyl group at the N1 position and the methyl group at the C3 position both act as electron-donating groups through inductive effects. This dual donation of electron density would likely lead to a further increase in the HOMO energy and a decrease in the ionization potential compared to 4-amino-1H-indazole, making the dimethylated compound more susceptible to oxidation and electrophilic attack.

Table 1: Calculated Electronic Properties of 4-Amino-1H-indazole and Predicted Trends for this compound

CompoundHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Predicted Reactivity
4-Amino-1H-indazoleData not available in search resultsData not available in search resultsData not available in search resultsElectron-rich, susceptible to electrophilic attack
This compound (Predicted)Higher than 4-amino-1H-indazoleSlightly higher than 4-amino-1H-indazoleSmaller than 4-amino-1H-indazoleMore electron-rich and more reactive towards electrophiles

Reactivity descriptors such as Fukui functions and the molecular electrostatic potential (MEP) map are invaluable for identifying the most probable sites for electrophilic and nucleophilic attack. For 4-amino-1H-indazole, the MEP would likely show a region of high negative potential around the amino group and the nitrogen atoms of the pyrazole (B372694) ring, indicating these as likely sites for protonation and electrophilic attack. The carbon atoms of the benzene (B151609) ring, particularly those ortho and para to the amino group, are also expected to be activated. In this compound, the electron-donating methyl groups would further enhance the negative potential at these sites.

Energetic Profiles of Chemical Transformations

Quantum chemical calculations are instrumental in mapping the potential energy surfaces of chemical reactions, allowing for the determination of the energies of reactants, transition states, and products. This information is crucial for understanding reaction mechanisms and predicting the feasibility and selectivity of chemical transformations.

For indazole derivatives, a key transformation is N-alkylation, which can lead to a mixture of N1 and N2 substituted products. DFT calculations have been employed to investigate the regioselectivity of such reactions. beilstein-journals.org The outcome is often dependent on the nature of the substituent on the indazole ring, the electrophile, and the reaction conditions. The presence of the methyl group at the N1 position in this compound precludes further substitution at this site. Therefore, any electrophilic attack on the pyrazole nitrogen would be directed towards the N2 position.

Another important aspect is the relative stability of different tautomers. For the parent indazole, the 1H-tautomer is known to be more stable than the 2H-tautomer. beilstein-journals.org Theoretical calculations on 1-methyl- and 2-methylindazole have shown that the 1-methyl isomer is more stable by approximately 3.2 kcal/mol. researchgate.net This suggests a thermodynamic preference for the N1-substituted isomer.

In the context of this compound, computational studies could be used to explore the energetic profiles of various transformations, such as electrophilic aromatic substitution on the benzene ring. The amino group at the 4-position is a strong activating group and will direct incoming electrophiles primarily to the 5- and 7-positions. DFT calculations could precisely quantify the activation barriers for substitution at these positions, providing a rationale for the observed regioselectivity in such reactions.

Table 2: Predicted Energetic Trends for Electrophilic Substitution on this compound

Position of Electrophilic AttackPredicted Relative Activation EnergyRationale
C5LowerOrtho to the strongly activating amino group
C7Higher than C5Para to the strongly activating amino group, but potentially more sterically hindered
C6HighestMeta to the strongly activating amino group

These computational insights, derived from studies on analogous systems, provide a solid foundation for understanding the chemical and physical properties of this compound. Direct computational investigation of this specific molecule would be a valuable endeavor to confirm these extrapolated trends and provide more quantitative data.

Future Research Directions and Translational Perspectives for 1,3 Dimethyl 1h Indazol 4 Amine Research

Development of Advanced Synthetic Methodologies for Diversely Substituted Analogs

The therapeutic efficacy of a lead compound is profoundly influenced by the chemical diversity of its analogs. For 1,3-dimethyl-1H-indazol-4-amine, future research must focus on developing sophisticated synthetic strategies to generate a wide array of derivatives for structure-activity relationship (SAR) studies. While classical methods for indazole synthesis exist, modern techniques offer greater efficiency, regioselectivity, and the ability to introduce a broader range of functional groups. researchgate.netcaribjscitech.com

Future synthetic efforts should prioritize the following advanced methodologies:

Transition-Metal Catalyzed Cross-Coupling Reactions: Techniques like the Suzuki, Heck, and Buchwald-Hartwig reactions are powerful tools for modifying the indazole core. Research should aim to optimize these reactions for the this compound scaffold, allowing for the introduction of diverse aryl, heteroaryl, and alkyl groups at various positions. A 2023 study demonstrated the successful use of Suzuki coupling to create 5-substituted-1H-indazol-3-amine derivatives from a bromo-indazole precursor, a strategy directly applicable here. mdpi.com

C-H Bond Functionalization/Activation: This modern approach allows for the direct modification of carbon-hydrogen bonds, offering a more atom-economical and efficient route to novel analogs. nih.gov Rhodium and copper-catalyzed C-H activation have been successfully used to synthesize 3-acylated-2H-indazoles and other derivatives. nih.gov Future work could develop protocols to selectively functionalize the benzene (B151609) ring of this compound, creating previously inaccessible derivatives.

Photoredox and Electrocatalysis: These emerging fields offer mild and highly selective reaction conditions. Exploring light or electricity-driven reactions could provide novel pathways for derivatization, such as radical additions or unique coupling reactions that are not achievable with traditional thermal methods.

Flow Chemistry and Automation: To accelerate the synthesis of an analog library, integrating flow chemistry setups can enable rapid reaction optimization, improved safety, and automated production of a large number of distinct compounds for screening.

Table 1: Advanced Synthetic Methodologies for Future Indazole Analog Synthesis

Methodology Catalyst/Reagent Example Potential Application for this compound Reference
Suzuki Coupling Palladium catalysts (e.g., Pd(dppf)Cl₂) Introduction of aryl/heteroaryl groups at halogenated positions. mdpi.com
C-H Activation Rhodium (III) or Copper (II) catalysts Direct functionalization of the indazole's benzene ring. nih.gov
Intramolecular Amination Copper-mediated reactions Formation of the N1-N2 bond in novel indazole ring systems. caribjscitech.com
Oxidative Benzannulation Palladium acetate (B1210297) (Pd(OAc)₂) Construction of the indazole core from substituted pyrazoles. nih.gov

Identification of Novel Preclinical Molecular Targets and Pathways

While indazole derivatives are famously successful as kinase inhibitors in oncology, the scaffold's versatility suggests it can interact with a much broader range of biological targets. nih.govrsc.org A crucial future direction is to move beyond well-established targets like VEGFR and EGFR and to identify novel molecular pathways modulated by this compound and its analogs. researchgate.netbiotech-asia.org

Potential areas for target identification include:

Epigenetic Modulators: Histone deacetylases (HDACs) are a promising class of targets. A 2020 study successfully designed novel indazole-based HDAC inhibitors, demonstrating potent activity. nih.gov Future research should screen this compound derivatives for activity against various HDAC isoforms, which could have applications in cancer and neurodegenerative disorders.

Immunomodulatory Proteins: The enzyme indoleamine 2,3-dioxygenase 1 (IDO1) is a key immunosuppressive target in oncology. nih.gov Studies have identified 1H-indazoles as a novel pharmacophore with potent IDO1 inhibitory activity, suggesting a future research avenue for developing new immunotherapies. nih.govnih.gov

Metabolic Enzymes and Receptors: Sirtuin 1 (Sirt 1) activators with an indazole core have been identified through high-throughput screening and have shown potential for promoting osteogenesis. nih.gov This opens up research into metabolic diseases and regenerative medicine.

Microtubule Dynamics: Beyond kinase inhibition, some indazole derivatives have been found to act as microtubule-targeting agents by binding to the colchicine (B1669291) site, thereby inducing apoptosis in cancer cells. researchgate.net This represents a distinct mechanism of action worthy of exploration.

Integration of High-Throughput Screening and Computational Design for Accelerated Discovery

To efficiently navigate the vast chemical space made accessible by advanced synthesis, a synergistic approach combining computational design and high-throughput screening (HTS) is essential. youtube.comyoutube.com This integration accelerates the drug discovery pipeline by prioritizing compounds with the highest probability of success, thereby reducing time and cost. youtube.comresearchgate.net

The workflow for accelerated discovery should involve:

In Silico Library Design and Virtual Screening: Beginning with the this compound fragment, computational chemists can design a virtual library of thousands of potential analogs. These virtual compounds can then be screened against structural models of novel targets (from Section 6.2) using molecular docking simulations to predict binding affinity and mode. youtube.comyoutube.com

Pharmacophore Modeling and QSAR: Based on initial hits from virtual or physical screening, pharmacophore models can be constructed to define the key molecular features required for biological activity. youtube.com Quantitative Structure-Activity Relationship (QSAR) models can then be developed to predict the activity of new analogs before they are synthesized.

High-Throughput Screening (HTS): The most promising candidates identified computationally are then synthesized and subjected to HTS. researchgate.net Modern HTS platforms use robotics and miniaturized assays to test millions of compounds against a biological target in a matter of days or weeks, a process that once took months. researchgate.netmdpi.com The hit rate for such screens is typically low, but pre-filtering with computational methods can significantly increase the likelihood of finding active compounds. youtube.comnih.gov

Iterative Optimization: Data from HTS feeds back into the computational models. This iterative cycle of design, synthesis, testing, and analysis allows for the rapid optimization of lead compounds, refining their potency and selectivity. researchgate.net

Table 2: Integrated Discovery Workflow

Phase Technique Objective Reference
1. Design Molecular Docking, Fragment-Based Design Predict binding of virtual analogs to novel targets. nih.govyoutube.com
2. Prediction Pharmacophore Modeling, QSAR Identify key features for activity and predict potency. youtube.com
3. Testing Automated Robotic HTS Physically screen prioritized compounds for biological activity. researchgate.netmdpi.com
4. Refinement Iterative Design-Test Cycles Systematically improve the potency and properties of hit compounds. researchgate.net

Exploration of New Research Applications for Indazole Scaffolds Beyond Conventional Areas

The structural versatility of the indazole nucleus suggests its utility far beyond its current, predominantly oncological, applications. scholaris.ca Future translational perspectives for this compound should include a deliberate and systematic exploration of its potential in other disease areas where the scaffold has shown promise.

Promising new research domains include:

Infectious Diseases: Indazole derivatives have reported antifungal, antibacterial, and anti-HIV activities. nih.gov For instance, analogs have been synthesized to inhibit the cytochrome bc1 complex of Candida albicans, a fungus that is increasingly resistant to existing drugs. tandfonline.com Another study identified novel indazole derivatives as promising antileishmanial candidates. This points toward a significant opportunity to develop new anti-infective agents.

Neurodegenerative and Inflammatory Disorders: The identification of indazole-based Sirt 1 activators and HDAC inhibitors opens a direct path to investigating their therapeutic potential in Alzheimer's disease, Parkinson's disease, and other neurological conditions where these pathways are implicated. nih.govnih.gov Furthermore, the anti-inflammatory properties of some indazoles could be harnessed for conditions like rheumatoid arthritis. scholaris.ca

Cardiovascular and Metabolic Diseases: The role of specific kinases and other enzymes in cardiovascular and metabolic regulation is well-established. By screening this compound libraries against targets relevant to these diseases, it may be possible to identify novel leads for conditions such as atherosclerosis, diabetes, or heart failure.

This strategic expansion into new therapeutic areas, guided by mechanistic understanding and powered by modern discovery technologies, will be key to realizing the full translational potential of the this compound scaffold.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.